molecular formula C15H8BrN3OS3 B2668104 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide CAS No. 477535-90-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide

Cat. No. B2668104
CAS RN: 477535-90-3
M. Wt: 422.33
InChI Key: JWZPZFYYTHLLGI-UHFFFAOYSA-N
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Description

The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole and a thiophene ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzothiazole derivatives can participate in a variety of reactions, but without specific information, it’s difficult to predict the exact reactions for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined through experimental testing .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives are recognized for their extensive pharmaceutical applications. These compounds have been investigated for their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and anticancer activities. The 2-arylbenzothiazoles, in particular, are noted for their potential as antitumor agents, with some benzothiazole-based compounds already in clinical use for various diseases. Their structural simplicity and synthesis flexibility allow for the development of diverse chemical libraries, which could lead to the discovery of new therapeutic agents (Kamal, Ali Hussaini, & Malik, 2015).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives are part of a variety of bioactive heterocycles and natural products, showing significant biological and therapeutic activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Molecular structures of several potent drugs, like Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, underscoring the nucleus's importance in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).

Antioxidant and Anti-inflammatory Agents

Research has focused on developing alternative antioxidant and anti-inflammatory agents using benzofused thiazole analogues. These studies have aimed to synthesize benzofused thiazole derivatives and evaluate their antioxidant and anti-inflammatory activities, showcasing the potential for benzothiazole derivatives in therapeutic applications (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Importance in Medicinal Chemistry

The benzothiazole scaffold, due to its varied biological activities and less toxic effects, has proven to be an important moiety in medicinal chemistry. Compounds containing benzothiazole rings exhibit a wide range of pharmacological activities, such as antiviral, antimicrobial, antiallergic, antidiabetic, anti-tumor, anti-inflammatory, anthelmintic, anti-cancer, and more. This diversity makes benzothiazole a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets in the body .

Future Directions

The future research directions for this compound would likely involve further studies to understand its properties, potential uses, and safety profile. This could include in-depth studies of its synthesis, structure, reactivity, and biological activity .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS3/c16-12-6-5-11(22-12)13(20)19-15-18-9(7-21-15)14-17-8-3-1-2-4-10(8)23-14/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZPZFYYTHLLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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